1-Phenylbutane-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
1-phenylbutane-1-sulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-2-6-10(14(11,12)13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H2,11,12,13) |
InChI Key |
DZDOEBOCDREVST-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Phenylbutane 1 Sulfonamide and Its Analogues
Classical Sulfonamide Formation Reactions
The traditional approaches to sulfonamide synthesis have long been the bedrock of organic chemistry, offering reliable and well-understood pathways to this functional group.
Nucleophilic Substitution of Sulfonyl Chlorides with Amines
The most conventional method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govnih.gov This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov The versatility of this method lies in the wide availability of various sulfonyl chlorides and amines, allowing for the synthesis of a diverse array of sulfonamides.
For the synthesis of a compound like 1-Phenylbutane-1-sulfonamide (B6282502), this would involve the reaction of 1-phenylbutane-1-sulfonyl chloride with ammonia (B1221849) or a suitable ammonia surrogate. The general reaction is illustrated below:
General Reaction Scheme:
R-SO₂Cl + R'-NH₂ → R-SO₂-NH-R' + HCl
This method's robustness has been demonstrated in numerous applications, including the synthesis of complex pharmaceutical intermediates. nih.govwur.nl The reaction conditions are often mild, and the yields are generally high, making it a favored approach in many synthetic campaigns.
| Reactant 1 (Amine) | Reactant 2 (Sulfonyl Chloride) | Base | Solvent | Yield (%) |
| Aniline | Benzene (B151609) sulfonyl chloride | Pyridine (B92270) | - | 100 nih.gov |
| p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | - | 100 (quantitative) nih.gov |
| Various amines | p-Toluenesulfonyl chloride | None (microwave) | Solvent-free | Excellent nih.gov |
| 2-chloro-6,7-dimethoxyquinazolin-4-amine | Various aryl/alkyl sulfonyl chlorides | Sodium hydride | DMF/THF | 72-96 nih.gov |
Amidation Reactions and Related Approaches
Amidation reactions provide an alternative classical route to sulfonamides. One such approach involves the interception of amide ylides with sulfonamides, leading to the formation of N-sulfonyl amidines. Although not a direct synthesis of a simple sulfonamide, this highlights the reactivity of the sulfonamide nitrogen in condensation reactions.
More direct amidation strategies for sulfonamide synthesis have also been explored. For instance, a one-pot amidation of primary nitroalkanes can be achieved, although this is more relevant for the synthesis of carboxamides rather than sulfonamides. rsc.org However, the fundamental principles of activating a carboxylic acid (or a sulfonic acid derivative) and reacting it with an amine are shared.
Modern and Advanced Synthetic Approaches
Recent years have witnessed the development of novel and more sophisticated methods for sulfonamide synthesis, often offering milder conditions, greater functional group tolerance, and access to previously challenging structures.
Formal Sulfur Dioxide Insertion Reactions into C-N Bonds
A groundbreaking modern approach involves the formal insertion of sulfur dioxide (SO₂) into carbon-nitrogen (C-N) bonds of primary amines to directly form primary sulfonamides. bioengineer.org This method bypasses the need for pre-functionalized starting materials like sulfonyl chlorides. bioengineer.org The reaction is facilitated by a dual-function anomeric amide reagent that cleaves the C-N bond and delivers a nitrogen atom to the product after SO₂ incorporation. bioengineer.org
This strategy is particularly valuable for its ability to tolerate a wide range of functionalities and its potential for automation, making it suitable for the rapid synthesis of sulfonamide libraries. bioengineer.org The use of stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) has made these reactions more practical and safer to perform. thieme-connect.comnih.gov
| Reactant 1 | Reactant 2 (SO₂ Source) | Catalyst/Reagent | Key Features |
| Primary Amines | Anomeric Amide / SO₂ | Dual-function reagent | Direct C-N bond cleavage and S-N bond formation bioengineer.org |
| Arylboronic acids, Nitroarenes | Potassium metabisulfite | Copper catalyst | Tolerates various functional groups including hydroxyl, cyano, and amino rsc.org |
| Hydrazine, Amines | DABSO | Copper catalyst | Highly selective oxidative coupling thieme-connect.com |
| Aryl iodides | DABSO | Palladium catalyst | One-pot synthesis of functionalized sulfonamides organic-chemistry.org |
Metal-Catalyzed Coupling Reactions for Sulfonamide Synthesis
Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, and sulfonamide synthesis is no exception. Both copper and palladium-catalyzed reactions have emerged as powerful tools.
Direct N-arylation of sulfonamides with aryl halides is a significant advancement, avoiding the use of potentially genotoxic reagents. nih.gov Photosensitized nickel catalysis has also been successfully employed for the C-N bond formation between sulfonamides and aryl electrophiles, offering a generic route to a broad range of N-aryl and N-heteroaryl sulfonamides. nih.govprinceton.edu Iron-catalyzed methods using readily available nitroarenes as the nitrogen source have also been developed, providing a cost-effective and practical alternative. organic-chemistry.org
Palladium-catalyzed reactions have been instrumental in developing new routes to sulfonamides. One notable strategy is the α-arylation of methyl sulfonamides with aryl chlorides. lookchem.com This method allows for the direct formation of a C-C bond at the α-position of the sulfonyl group, which is a key step in constructing analogues of this compound. This reaction is chemoselective for mono-arylation and has been applied to the synthesis of pharmaceutical compounds. lookchem.com
Another sophisticated palladium-catalyzed method is the meta-C-H arylation and alkylation of benzylsulfonamides. nih.gov This is achieved using a transient mediator and a specific ligand, allowing for functionalization at the meta position of the phenyl ring. nih.gov While not a direct synthesis of the title compound, it showcases the power of modern catalysis in modifying sulfonamide-containing molecules in a highly selective manner.
| Reaction Type | Substrates | Catalyst System | Key Outcomes |
| α-Arylation of methyl sulfonamides | Methyl sulfonamides, Aryl chlorides | Palladium precatalyst with indole-based ligand | Chemoselective mono-arylation lookchem.com |
| Meta-C-H Arylation | Benzylsulfonamide, Aryl/Alkyl halides | Pd(OAc)₂ / Isoquinoline / NBE-CO₂Me | Site-selective functionalization of the aromatic ring nih.gov |
| Chlorosulfonylation of Arylboronic Acids | Arylboronic acids, Phenyl chlorosulfate | Palladium catalyst | Forms arylsulfonyl chlorides in situ for subsequent amination nih.gov |
| Desulfitative Arylation | Sulfonamides, Sodium arylsulfinates | Palladium catalyst | C-N bond formation via C-S bond cleavage |
Copper-Catalyzed Oxidative Couplings
Copper-catalyzed reactions have become a prominent method for constructing carbon-sulfur and nitrogen-sulfur bonds, offering an efficient route to sulfonamides. These methods often utilize readily available starting materials and proceed under mild conditions.
A noteworthy development is the copper-catalyzed oxidative coupling of sodium sulfinates and amines. rsc.org This approach provides a direct and robust synthesis of sulfonamides in good yields with excellent chemoselectivity. rsc.org The reaction can be performed using either oxygen (1 atm) or dimethyl sulfoxide (B87167) (DMSO) as the oxidant. Mechanistic studies suggest that the transformation may proceed through a single electron transfer (SET) pathway. rsc.org
Another versatile copper-catalyzed method involves the coupling of sulfonamides with alkylamines to produce (E)-N-sulfonylformamidines. acs.orgnih.gov This reaction is characterized by its mild conditions, broad substrate scope, and exclusive (E)-stereoselectivity. acs.orgnih.gov
Furthermore, copper catalysis enables the synthesis of sulfilimines, which are aza-analogues of sulfoxides, through the S-arylation of sulfenamides. nih.gov This Chan-Lam type coupling reaction is significant as it chemoselectively forms an S(IV)-N bond over a more thermodynamically favored C-N bond. nih.gov
Table 1: Examples of Copper-Catalyzed Sulfonamide Synthesis
| Catalyst/Reagent | Starting Materials | Product Type | Key Features |
| Copper catalyst, O₂ or DMSO | Sodium sulfinates, Amines | Sulfonamides | Good yields, excellent chemoselectivity. rsc.org |
| Copper catalyst | Sulfonamides, Alkylamines | (E)-N-Sulfonylformamidines | Mild conditions, exclusive (E)-stereoselectivity. acs.orgnih.gov |
| [Cu(TFA)₂·H₂O] | Sulfenamides, Arylboronic acids | Sulfilimines | Chemoselective S-arylation. nih.gov |
Photocatalytic Approaches to Sulfonamides
Photocatalysis has emerged as a powerful and sustainable tool for organic synthesis, offering access to novel reactivity under mild conditions. nih.gov Several photocatalytic strategies have been developed for the synthesis and functionalization of sulfonamides. bohrium.com
One innovative approach involves the conversion of alkyl carboxylic acids into sulfonamides. This method utilizes an acridine (B1665455) photocatalyst and 400 nm light to generate alkyl radicals, which are then trapped by sulfinylamine reagents to form sulfinamide intermediates. acs.org These intermediates can be divergently converted to either sulfonamides or sulfonimidamides. acs.org
Metal-free photocatalysis can also be employed for the late-stage functionalization of existing sulfonamides. nih.gov This strategy converts sulfonamides into valuable sulfonyl radical intermediates, which can then be coupled with various alkene fragments. nih.gov Mechanistic studies point towards an energy-transfer catalysis (EnT) mechanism. nih.gov
Furthermore, a transition-metal-free photocatalytic S-N coupling reaction between hydroxamic acids and sodium sulfinates has been developed for the synthesis of acylsulfonamides. acs.org This method uses 4CzBN as a photocatalyst and relies on the generation of singlet oxygen (¹O₂) via an Energy Transfer Process. acs.org
Table 2: Overview of Photocatalytic Sulfonamide Synthesis
| Photocatalyst/Method | Starting Materials | Product Type | Key Features |
| Acridine photocatalyst | Alkyl carboxylic acids, Sulfinylamine reagents | Sulfonamides, Sulfonimidamides | Divergent synthesis from common intermediates. acs.org |
| Metal-free photocatalysis (EnT) | Sulfonamides, Alkenes | Functionalized sulfones | Late-stage functionalization. nih.gov |
| 4CzBN (cyanoarene-based photocatalyst) | Hydroxamic acids, Sodium sulfinates | Acylsulfonamides | Transition-metal-free S-N coupling. acs.org |
Green Chemistry Considerations in Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes to sulfonamides. sci-hub.se
Solvent-Free and Aqueous Media Methods
A significant advancement in green sulfonamide synthesis is the development of catalyst-free methods that proceed in environmentally benign solvents like water and ethanol (B145695), or even under solvent-free conditions. tandfonline.comresearchgate.netlookchem.com The reaction of sulfonyl chlorides with amines can be carried out efficiently in water or ethanol at room temperature, providing high yields and simplifying product isolation. lookchem.com
Solvent-free synthesis of sulfonamides has also been achieved by reacting primary and secondary amines with arylsulfonyl chlorides at room temperature. sci-hub.se Additionally, solid supports such as silica (B1680970) gel, florisil, and various types of montmorillonite (B579905) have been shown to catalyze the formation of sulfonamides under solvent-free and microwave-assisted conditions. researchgate.net Microwave irradiation, in general, has been demonstrated to be an effective tool for the rapid and high-yielding synthesis of sulfonamides directly from sulfonic acids or their sodium salts, avoiding the need for isolating sulfonyl chloride intermediates. acs.orgorganic-chemistry.org
Catalyst-Free Approaches
Beyond just the solvent, the elimination of catalysts is a key goal in green chemistry. A novel, catalyst-free method for the efficient synthesis of sulfonamides involves the reaction of sulfonyl chlorides with amines in water or ethanol. tandfonline.com These reactions proceed with high yields and excellent selectivities in short reaction times. tandfonline.com
Another innovative catalyst-free approach involves the visible light-mediated arylation of sulfonamides with boronic acids to produce diaryl sulfones. nih.gov This method is notable for its simple reaction conditions and good functional group tolerance, representing the first catalyst-free protocol for the sulfonylation of boronic acids. nih.gov
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral sulfonamides is of great importance due to their prevalence in pharmaceuticals and their use as chiral auxiliaries and ligands in asymmetric synthesis. nih.govacs.org
Application of Chiral Auxiliaries
Chiral auxiliaries are powerful tools for inducing stereoselectivity in a wide range of chemical transformations. numberanalytics.com In the context of sulfonamide synthesis, chiral auxiliaries are temporarily attached to a substrate to control the stereochemical outcome of a reaction.
A notable example is the use of (-)-quinine as a chiral auxiliary for the asymmetric synthesis of sulfinamides. nih.gov This method allows for the preparation of a variety of chiral sulfinamides in good yields and with excellent enantioselectivity from readily available starting materials. nih.gov The quinine (B1679958) auxiliary can also be recovered and recycled. nih.gov Chiral sulfinamides are valuable intermediates that can be converted to other chiral sulfur-containing compounds, including sulfonamides. researchgate.net
The use of chiral alcohols, such as menthol (B31143) and diacetone-d-glucose, is another established strategy for the diastereoselective preparation of sulfinates, which are precursors to chiral sulfoxides and other sulfinyl derivatives. acs.org
Asymmetric Catalysis in Sulfonamide Synthesis
The generation of chiral sulfonamides is of paramount importance, as the biological activity of such molecules is often dependent on their stereochemistry. Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of these compounds, including analogues of this compound. A variety of catalytic systems have been developed to achieve high enantioselectivity in reactions forming chiral centers or axes.
Chiral enantiopure mono- and bis-sulfonamides themselves have found broad application as ligands in asymmetric catalysis. researchtrends.net They are instrumental in reactions such as the alkylation of aldehydes, asymmetric transfer hydrogenation of aromatic ketones, and aldol (B89426) reactions, often complexed with metals. researchtrends.net More recently, these sulfonamides have also been utilized as organocatalysts, particularly in asymmetric Michael additions. researchtrends.net
Palladium-catalyzed reactions have emerged as a highly effective method for the asymmetric synthesis of sulfonamides. For instance, the enantioselective synthesis of N-C axially chiral sulfonamides has been successfully achieved through N-allylation using a chiral palladium catalyst. nih.govnih.gov This approach has led to the formation of various N-C axially chiral compounds with high enantioselectivity. nih.gov Furthermore, a bimetallic Palladium/Copper system has been developed for the enantioselective C-H carbonylation of prochiral sulfonamides, yielding optically enriched isoindolinones and isoquinolinones. acs.org This method utilizes readily available mono-N-protected amino acid ligands and proceeds under mild conditions. acs.org
Organocatalysis represents another significant strategy in the asymmetric synthesis of sulfonamides and related structures. Novel squaramide–sulfonamide organocatalysts have been shown to be effective in promoting asymmetric direct vinylogous aldol reactions, producing the corresponding products with high to excellent enantioselectivities. acs.org These catalysts function as multiple hydrogen-bond donors to control the stereochemical outcome of the reaction. acs.org
The asymmetric synthesis of sulfinamides, which are closely related to sulfonamides, has also been achieved with high efficiency using chiral auxiliaries like (-)-quinine. nih.gov This process allows for the preparation of a variety of chiral sulfinamides with excellent enantioselectivity, and the chiral auxiliary can be recovered and reused. nih.gov
A biocatalytic approach has been successfully applied for the asymmetric synthesis of 3-amino-1-phenylbutane, an analogue of the target compound. mdpi.com This method utilizes a multi-enzymatic cascade system coupling a transaminase with a pyruvate (B1213749) decarboxylase to overcome unfavorable thermodynamic equilibrium, achieving high conversion and stereoselectivity for the (S)-enantiomer. mdpi.com
Table 1: Overview of Asymmetric Catalytic Systems for Sulfonamide Synthesis and Analogues
| Catalytic System | Reaction Type | Substrate Type | Catalyst/Ligand | Key Features |
|---|---|---|---|---|
| Metal Catalysis | N-Allylation | N-(2,6-disubstituted-phenyl)sulfonamides | Chiral Palladium Catalyst | Produces N-C axially chiral sulfonamides with high enantioselectivity. nih.gov |
| Bimetallic Catalysis | C-H Carbonylation | Prochiral arylsulfonamides | Pd/Cu with mono-N-protected amino acid ligands | Enantioselective desymmetrization to form lactam-type products. acs.org |
| Metal Catalysis | Allylic Amination | Sulfonamides, Imides, Amines | Palladium Catalyst | General method with high yields and enantioselectivities often exceeding 90%. nih.gov |
| Organocatalysis | Vinylogous Aldol Reaction | Furan-2(5H)-one and aldehydes | Squaramide–sulfonamide organocatalyst | High to excellent enantioselectivities for anti-aldol products. acs.org |
| Chiral Auxiliary | Sulfinamide Synthesis | Thionyl chloride and amines | (-)-Quinine | Excellent enantioselectivity and recyclable auxiliary. nih.gov |
| Biocatalysis | Asymmetric Amination | Prochiral ketones | Transaminase and Pyruvate Decarboxylase | High conversion and stereoselectivity for chiral amines. mdpi.com |
Large-Scale Synthesis and Process Optimization Considerations
The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its analogues requires careful consideration of several factors to ensure efficiency, safety, cost-effectiveness, and environmental sustainability.
The most common and high-yielding method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with an amine or ammonia. nih.gov For large-scale production, optimizing this reaction is crucial. This includes the selection of appropriate solvents, bases, and reaction temperatures to maximize yield and minimize side-product formation. While effective, this method often relies on corrosive sulfonyl chlorides and may require strong bases or acylating catalysts. nih.gov Alternative methods, such as the NH4I-mediated reaction of sodium sulfinates with amines, offer a more facile and environmentally friendly route that tolerates a wide range of functional groups and avoids the use of toxic metal catalysts or harsh conditions. nih.gov
Process optimization also involves minimizing the number of synthetic steps and purification procedures. The development of one-pot or tandem reactions, where multiple transformations occur in a single reactor, can significantly improve process efficiency and reduce waste. The multi-enzymatic cascade system for the synthesis of 3-amino-1-phenylbutane is an excellent example of such a strategy. mdpi.com
On a large scale, the environmental impact of chemical processes is a major concern. The use of advanced oxidation processes (AOPs) for the degradation of sulfonamide antibiotics has been studied to address the issue of micropollutants in wastewater. researchgate.net Processes like ozonation and Fenton-like treatments have shown high efficiency in decomposing sulfonamides. researchgate.net The findings from these studies are valuable for designing waste treatment protocols for large-scale manufacturing facilities to prevent the release of active pharmaceutical ingredients into the environment. researchgate.net
Furthermore, the development of robust analytical methods is essential for quality control in large-scale synthesis. Techniques are required to monitor the reaction progress, quantify the purity of the final product, and detect any impurities.
Table 2: Key Considerations for Large-Scale Sulfonamide Synthesis
| Consideration | Aspect | Details |
|---|---|---|
| Synthetic Route | Efficiency and Safety | The reaction of sulfonyl chloride with an amine is common but can be harsh. nih.gov Alternative routes using sodium sulfinates offer milder conditions. nih.gov |
| Process Optimization | Yield and Throughput | Optimization of reaction conditions (solvent, temperature, catalyst) is critical. One-pot reactions and enzymatic cascades can improve efficiency. mdpi.com |
| Reagent Selection | Cost and Handling | Use of inexpensive and readily available starting materials is preferred. The safety and handling requirements of reagents like chlorosulfonic acid need to be managed. nih.gov |
| Purification | Product Quality | Crystallization is a common method for purification. Minimizing chromatographic purifications is desirable for large-scale processes. |
| Waste Management | Environmental Impact | Development of effective waste treatment methods, such as advanced oxidation processes, is necessary to degrade residual sulfonamides. researchgate.net |
| Analytical Control | Quality Assurance | Robust analytical methods (e.g., HPLC) are needed for in-process control and final product release. |
Chemical Reactivity and Transformations of 1 Phenylbutane 1 Sulfonamide
Reactions at the Sulfonamide Nitrogen Atom
The nitrogen atom of the sulfonamide group is a primary site for reactions such as alkylation and acylation. These transformations are crucial for synthesizing derivatives with modified biological activities or for introducing functional handles for further chemical manipulation.
The hydrogen atom on the sulfonamide nitrogen can be substituted through various alkylation and acylation protocols.
N-Alkylation: The synthesis of N-alkylated sulfonamides can be achieved using several methods. A common approach involves the reaction of the sulfonamide with an alkyl halide in the presence of a base. However, this classical method can sometimes lead to overalkylation, yielding mixtures of products. acs.org More modern and controlled methods have been developed, such as the "borrowing hydrogen" strategy, where alcohols serve as alkylating agents in the presence of a transition metal catalyst. For instance, an iron(II) chloride (FeCl₂) catalyst system has been successfully used for the N-alkylation of various sulfonamides with benzylic alcohols, producing water as the only byproduct. ionike.com This method demonstrates high selectivity and often achieves high yields. ionike.com
N-Acylation: The introduction of an acyl group onto the sulfonamide nitrogen is another key transformation. N-acylsulfonamides can be synthesized efficiently by reacting the parent sulfonamide with an acylating agent. One highly effective method employs N-acylbenzotriazoles as stable and versatile acylating reagents. semanticscholar.orgumich.edu In the presence of a base like sodium hydride, these reagents react cleanly with sulfonamides to yield N-acylsulfonamides in high yields (76-100%). semanticscholar.org A simpler, alternative method is the treatment of a sulfonamide with an acid anhydride, such as acetic anhydride, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction. nih.gov
| Reaction Type | Reagents & Conditions | General Outcome | Source(s) |
| N-Alkylation | Benzylic Alcohols, FeCl₂, K₂CO₃ | Forms N-alkylated sulfonamides with high selectivity. | ionike.com |
| N-Alkylation | Alkyl Halides, Base | Classical method; can lead to overalkylation. | acs.org |
| N-Acylation | N-Acylbenzotriazoles, NaH | Efficiently produces N-acylsulfonamides in high yields. | semanticscholar.org |
| N-Acylation | Acetic Anhydride, DMAP | Yields N-acetylated sulfonamides. | nih.gov |
The sulfonamide group serves as a valuable anchor point for introducing functionalities that can probe biological systems. By modifying the N-substituent, researchers can create molecular probes for applications such as fluorescence imaging. nih.govacs.org Sulfonamides are well-suited for this role due to their ability to engage in specific interactions like hydrogen bonding and complexation. bohrium.com
A notable example involves the derivatization of a BACE1 inhibitor, which contains a sulfonamide moiety structurally related to 1-phenylbutane-1-sulfonamide (B6282502). nih.govacs.org In this work, the solvent-exposed group on the sulfonamide nitrogen was envisioned as a handle for attaching a fluorophore. The synthetic strategy involved extending the N-substituent with a linker terminating in an amine group. This new amine functionality then served as a reactive site for coupling with various Alexa Fluor dyes (via their NHS esters), yielding a set of multicolor, high-affinity fluorescent probes for imaging the BACE1 enzyme. nih.govacs.org This approach highlights how the sulfonamide nitrogen can be systematically functionalized for advanced biological applications.
| Derivatization Goal | Strategy | Key Reagents | Application | Source(s) |
| Fluorescent Probe | Extend N-substituent with an amine-terminated linker. | Sodium azide (B81097) (amine precursor), Alexa Fluor NHS esters. | Multicolor imaging of BACE1 enzyme. | nih.govacs.org |
| Chemosensing | Utilize inherent H-bonding and complexation ability. | Various analytes (cations, anions). | Detection of chemical species. | bohrium.com |
Transformations Involving the Phenyl Moiety
The phenyl ring of this compound is susceptible to electrophilic substitution and can participate in metal-catalyzed cross-coupling reactions, allowing for extensive structural diversification.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. byjus.com The general mechanism involves the attack of an electrophile on the benzene (B151609) ring to form a carbocation intermediate, followed by the removal of a proton to restore aromaticity. byjus.comyoutube.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. libretexts.org
In the case of this compound, the substituent on the phenyl ring is a butanesulfonamide group attached at its C1 position. The directing effect of this group is a combination of the alkyl chain, which is typically activating and ortho-, para-directing, and the α-sulfonamide group, which is strongly electron-withdrawing and deactivating. nih.govlibretexts.org This deactivating influence reduces the reactivity of the phenyl ring toward electrophiles compared to simple alkylbenzenes. nih.gov For instance, in related phenylsulfonamide compounds, the electron-withdrawing nature of the sulfonamide group significantly lowers the reactivity of the aromatic ring in electrophilic substitution reactions like nitration. nih.gov
| EAS Reaction | Reagent(s) | Catalyst | Electrophile | Source(s) |
| Nitration | HNO₃ | H₂SO₄ | NO₂⁺ (Nitronium ion) | libretexts.org |
| Halogenation | Cl₂ or Br₂ | FeCl₃ or FeBr₃ | Cl⁺ or Br⁺ | byjus.com |
| Sulfonation | SO₃ | H₂SO₄ | SO₃ | youtube.com |
| Friedel-Crafts Acylation | Acyl Chloride (RCOCl) | AlCl₃ | RCO⁺ (Acylium ion) | youtube.com |
Transition metal-catalyzed cross-coupling reactions provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the phenyl ring. The sulfonamide functional group, or a related amide, can act as a directing group to achieve site-selective C-H functionalization. ntu.edu.sg This strategy involves the initial coordination of the directing group to a transition metal, which then activates a C-H bond at a specific position (typically ortho) on the aromatic ring for subsequent coupling. ntu.edu.sg This approach has been used to achieve reactions like the ortho-acylation of anilide derivatives, demonstrating the utility of amide-like functionalities in directing aromatic cross-coupling. ntu.edu.sg
Furthermore, studies on related sulfonamide-containing compounds have shown their ability to undergo oxidative cross-coupling with other molecules, such as phenols, in the presence of enzymes or mineral oxides. nih.gov This suggests that the phenyl moiety of this compound could potentially be incorporated into larger structures via similar coupling pathways.
Modifications of the Butane (B89635) Chain
The four-carbon butane chain offers another avenue for chemical modification, particularly at the benzylic position (C1), which is activated by the adjacent phenyl ring and bears the sulfonamide group.
A significant transformation at this position is the nickel-catalyzed Kumada cross-coupling reaction, which has been successfully applied to benzylic sulfonamides. nsf.govnih.gov This reaction involves treating the sulfonamide with a Grignard reagent (R-MgX) in the presence of a nickel catalyst. The result is a stereospecific substitution where the entire sulfonamide group is replaced by the R group from the Grignard reagent. nsf.govnih.gov This powerful transformation allows for the direct conversion of the benzylic sulfonamide into a new C-C bond, providing access to highly substituted acyclic molecules. nsf.govnih.gov
Beyond the displacement of the sulfonamide, other modifications to the butane chain are synthetically feasible. The existence of related compounds featuring ketones and halogens on the butane backbone indicates that the chain can be functionalized through oxidation and halogenation reactions. thermofisher.com Electrochemical methods have also been shown to induce cyclization of related structures like 4-phenylbutan-1-ol, further demonstrating the reactivity of the alkyl chain. nih.govacs.org
| Reaction Type | Position | Reagents & Conditions | Transformation | Source(s) |
| Kumada Cross-Coupling | C1 (Benzylic) | Grignard Reagent (R-MgX), Nickel Catalyst | Replaces the -SO₂NH₂ group with an alkyl or aryl (R) group. | nsf.govnih.gov |
| Oxidation | Chain Carbon | Oxidizing Agent | Potential formation of a ketone on the butane chain. | thermofisher.com |
Selective Functionalization of Aliphatic C-H Bonds
The selective functionalization of aliphatic C-H bonds in a molecule like this compound presents a significant challenge in synthetic chemistry due to the relative inertness of these bonds. However, advances in catalysis have provided pathways to achieve such transformations. While specific studies on this compound are not extensively documented, the reactivity of similar benzylic and alkyl sulfonamides provides insights into potential transformations.
Directed C-H functionalization, where a directing group guides a catalyst to a specific C-H bond, is a powerful strategy. The sulfonamide group itself, or a group installed on the nitrogen atom, could potentially serve as a directing group to functionalize the butyl chain. For instance, rhodium and palladium catalysts are known to effect C-H activation directed by nitrogen-containing functional groups.
Radical-based C-H functionalization is another viable approach. Under photoredox catalysis or using radical initiators, it is possible to generate radical intermediates along the alkyl chain, which can then be trapped by various reagents. The benzylic C-H bonds at the C1 position are generally more reactive towards hydrogen atom abstraction, but with appropriate reagents and conditions, functionalization at other positions of the butyl chain could be achieved.
Table 1: Potential Strategies for Aliphatic C-H Functionalization
| Strategy | Catalyst/Reagent | Potential Site of Functionalization | Potential Products |
| Directed C-H Activation | Rhodium or Palladium Complexes | C2, C3, or C4 of the butyl chain | Hydroxylated, aminated, or carbonylated derivatives |
| Radical C-H Abstraction | Photoredox Catalysts (e.g., Ir, Ru) | C1, C2, C3, or C4 of the butyl chain | Halogenated, azidated, or alkylated derivatives |
It is important to note that achieving high regioselectivity in the functionalization of the unactivated C-H bonds of the butyl chain in this compound would be a primary challenge, often resulting in mixtures of products.
Stereoselective Transformations of the Alkyl Backbone
The alkyl backbone of this compound contains a stereocenter at the C1 position. Stereoselective transformations targeting this and other positions of the butyl chain are of interest for the synthesis of enantiomerically pure compounds.
The stereocenter at C1 can influence the stereochemical outcome of reactions at adjacent positions. For instance, a diastereoselective functionalization at the C2 position could be achieved by employing a chiral catalyst that interacts with the existing stereocenter.
Furthermore, reactions that create new stereocenters, such as the reduction of a ketone that could be introduced at the C2 or C3 position via selective oxidation, could be performed stereoselectively using chiral reducing agents. While specific examples for this compound are scarce, the principles of asymmetric synthesis are applicable.
Table 2: Examples of Stereoselective Transformations on Analogous Alkyl Chains
| Transformation | Reagent/Catalyst | Stereochemical Outcome | Reference Principle |
| Diastereoselective Alkylation | Chiral auxiliary on the sulfonamide nitrogen | Introduction of a new stereocenter with high diastereomeric excess | Substrate-controlled stereoselection |
| Enantioselective Reduction of a Ketone | Chiral borane (B79455) reagents (e.g., (S)-CBS) | Formation of a chiral alcohol with high enantiomeric excess | Reagent-controlled stereoselection |
| Stereospecific Cross-Coupling | Nickel-catalyzed reactions of benzylic sulfonamides | Can proceed with stereospecificity, allowing for the transfer of chirality | Catalyst-controlled stereochemistry mdpi.com |
Cleavage and Rearrangement of the Sulfonamide Linkage
The sulfonamide linkage is generally robust, but it can be cleaved or induced to rearrange under specific chemical conditions. These transformations are crucial for the deprotection of amines or for the structural modification of the molecule.
The hydrolysis of acyclic sulfonamides like this compound is generally slow and requires harsh acidic or basic conditions. acs.orgresearchgate.net However, reductive cleavage offers a milder alternative for the removal of the sulfonyl group to liberate the corresponding amine.
Several methods for the reductive cleavage of sulfonamides have been developed. These often involve dissolving metal reductions (e.g., sodium in liquid ammonia) or the use of hydride reagents. More recently, catalytic methods have emerged. For instance, benzylic sulfonamides can undergo reductive cleavage. acs.org A mild and general method for the reductive cleavage of the N–S bond of secondary sulfonamides has been developed to generate sulfinates and amines. acs.org Another approach involves the use of sodium bis(2-methoxyethoxy)aluminum hydride for the reductive cleavage of sulfonamides. acs.org Photocatalytic methods using thioureas as organophotocatalysts have also been reported for the efficient cleavage of N-S bonds under mild conditions. researchgate.net
Table 3: Selected Methods for Reductive Cleavage of Benzylic Sulfonamides
| Reagent/Catalyst | Conditions | Products |
| SmI2 | Mild conditions | Amine and sulfinate |
| Sodium bis(2-methoxyethoxy)aluminum hydride | Elevated temperature | Amine |
| Thiourea/Photocatalysis | Light irradiation, mild conditions | Amine |
| Triethylsilane/Bistriflimide | Room temperature | Reduced sulfonamide thieme-connect.com |
| Catalytic Bi(OTf)3 | Mild acidic conditions | C-N bond cleavage products nih.gov |
The Truce-Smiles rearrangement is a notable reaction of sulfonamides, involving an intramolecular nucleophilic aromatic substitution where a carbanion attacks an aromatic ring of the sulfonyl group, leading to a C-C bond formation. cdnsciencepub.comresearchgate.netcdnsciencepub.com This rearrangement typically requires a strong base to generate the necessary carbanion. For a molecule like this compound, if the nitrogen is substituted with an appropriate aryl group, deprotonation at the benzylic C1 position could initiate a Truce-Smiles rearrangement.
The mechanism proceeds through a spirocyclic Meisenheimer intermediate. cdnsciencepub.com The reaction is highly dependent on the nature of the substituents on the aromatic ring and the stability of the carbanion. The Truce-Smiles rearrangement has been studied for its potential in stereoselective synthesis, where chiral sulfonamides can lead to products with high diastereoselectivity. cdnsciencepub.com
Radical-based Smiles rearrangements have also been reported, which proceed through a different mechanism involving radical intermediates. nih.gov
Chemo-, Regio-, and Stereoselectivity in this compound Reactions
Achieving selectivity is a key aspect of the chemical transformations of this compound.
Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a molecule containing both the sulfonamide and other functional groups, a reagent might be chosen to react selectively with one of them. The robust nature of the sulfonamide bond often allows for selective reactions at other parts of the molecule without affecting the sulfonamide linkage.
Regioselectivity is crucial when multiple similar reaction sites are present, such as the different C-H bonds in the butyl chain. As discussed in section 3.3.1, achieving high regioselectivity in the functionalization of the aliphatic chain is a significant synthetic challenge. In reactions involving the phenyl ring, the directing effects of the sulfonamide group would influence the position of substitution.
Stereoselectivity is important when creating or modifying stereocenters. As highlighted in section 3.3.2, the existing stereocenter at C1 can direct the stereochemical outcome of subsequent reactions. Furthermore, the use of chiral catalysts or reagents can induce high levels of stereoselectivity in reactions such as reductions or alkylations. Nickel-catalyzed cross-coupling reactions of benzylic sulfonamides have been shown to proceed with stereospecificity. mdpi.comacs.orgacs.org
The interplay of these selectivity aspects is critical in designing synthetic routes to complex molecules derived from this compound.
Spectroscopic and Structural Elucidation of 1 Phenylbutane 1 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise structure of 1-Phenylbutane-1-sulfonamide (B6282502) can be determined.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl group typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. The proton attached to the chiral carbon (the methine proton, CH -SO₂NH₂) would likely appear as a multiplet, its chemical shift influenced by the adjacent phenyl and sulfonyl groups. The protons of the butyl chain will show characteristic multiplets in the upfield region (δ 0.8-2.0 ppm). The two protons of the sulfonamide (NH₂) group may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal. The carbon atoms of the phenyl ring are expected to resonate in the δ 125-140 ppm range. The chiral carbon atom attached to the sulfur will be found further downfield. The carbons of the butyl chain will appear at higher field strengths. The number of signals in the ¹³C NMR spectrum confirms the number of unique carbon environments in the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| ~7.3-7.5 | m | Aromatic protons (C₆H₅) |
| ~4.5-5.0 | t | Methine proton (CH-SO₂) |
| ~1.8-2.0 | m | Methylene (B1212753) protons (CH₂) |
| ~1.3-1.5 | m | Methylene protons (CH₂) |
| ~0.9 | t | Methyl protons (CH₃) |
| Variable | br s | Sulfonamide protons (NH₂) |
Note: This is a predicted table based on general principles and data from analogous compounds.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~135-140 | C-ipso (Aromatic) |
| ~128-130 | C-ortho/meta (Aromatic) |
| ~127-129 | C-para (Aromatic) |
| ~60-65 | Methine carbon (CH-SO₂) |
| ~30-35 | Methylene carbon |
| ~20-25 | Methylene carbon |
| ~13-15 | Methyl carbon |
Note: This is a predicted table based on general principles and data from analogous compounds.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are employed. rsc.org
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, this would show correlations between the methine proton and the adjacent methylene protons of the butyl chain, as well as between the sequential methylene and methyl protons of the chain. researchgate.netacs.org
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached. This allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton. researchgate.netrsc.orgrsc.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together the molecular fragments. For example, the methine proton would show a correlation to the ipso-carbon of the phenyl ring. researchgate.netrsc.orgrsc.org
Dynamic NMR (DNMR) is a technique used to study the rates of intramolecular processes that are on the NMR timescale, such as conformational changes. In this compound, rotation around the C-S and C-C single bonds can lead to different conformers. If the energy barrier to rotation is high enough, separate signals for the different conformers might be observed at low temperatures. As the temperature is increased, the rate of rotation increases, leading to a coalescence of these signals into a single, averaged signal. By analyzing the changes in the NMR spectrum with temperature, the activation energy for the rotational barrier can be determined. researchgate.net While no specific DNMR studies on this compound were found, this technique remains a valuable tool for understanding the conformational flexibility of such molecules.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental formula of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. nih.gov
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This high precision allows for the determination of the elemental composition of the ion, thus confirming the molecular formula of this compound (C₁₀H₁₅NO₂S). The calculated exact mass can be compared to the experimentally measured mass to a high degree of accuracy (typically within a few parts per million), providing strong evidence for the compound's identity.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 214.0896 |
| [M+Na]⁺ | 236.0716 |
Note: These are calculated values for the specified molecular formula.
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (often the molecular ion, [M+H]⁺), followed by its fragmentation through collision-induced dissociation (CID), and analysis of the resulting product ions. nationalmaglab.orgunt.edu The fragmentation pattern provides a "fingerprint" of the molecule and allows for detailed structural elucidation.
For sulfonamides, common fragmentation pathways include:
Cleavage of the C-S bond: This would result in the loss of the SO₂NH₂ group or the formation of a C₁₀H₁₅⁺ ion.
Cleavage of the S-N bond: This is a very common fragmentation pathway for sulfonamides and would lead to the formation of a phenylbutylsulfonyl cation ([C₁₀H₁₃SO₂]⁺) and the loss of NH₂.
Loss of SO₂: A characteristic fragmentation of aromatic sulfonamides is the extrusion of sulfur dioxide (SO₂), often through a rearrangement process, leading to an [M+H-64]⁺ ion. nih.govresearchgate.net
Fragmentation of the butyl chain: Cleavage at various points along the alkyl chain can also occur, leading to a series of smaller fragment ions.
By analyzing the masses of these fragment ions, the different structural components of this compound can be confirmed. nih.gov
Table 4: List of Compound Names
| Compound Name |
|---|
| This compound |
| Benzene |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within the this compound molecule and probing the nature of its intermolecular interactions.
The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its constituent parts: the sulfonamide moiety (-SO₂NH-), the phenyl ring, and the butane (B89635) chain. The sulfonamide group gives rise to several distinct and intense bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent, typically appearing in the ranges of 1360–1310 cm⁻¹ and 1165–1135 cm⁻¹, respectively. orientjchem.orgresearchgate.net The exact positions of these bands are sensitive to the electronic environment and physical state of the molecule. cdnsciencepub.com
The N-H stretching vibration of the secondary sulfonamide is another key diagnostic peak, generally observed in the region of 3300–3200 cm⁻¹. The stretching vibration of the S-N bond is typically found at lower wavenumbers, often in the 950–830 cm⁻¹ range. orientjchem.orgcdnsciencepub.com
Vibrations associated with the phenyl group include C-H stretching above 3000 cm⁻¹, and characteristic C=C stretching bands within the 1600–1450 cm⁻¹ region. The butane chain contributes C-H stretching vibrations below 3000 cm⁻¹ as well as C-H bending and rocking modes at lower frequencies.
A summary of the expected characteristic vibrational frequencies for this compound is provided in the table below.
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Primary Spectroscopy |
| Sulfonamide (-SO₂NH-) | Asymmetric SO₂ Stretch | 1360–1310 | IR (Strong) |
| Symmetric SO₂ Stretch | 1165–1135 | IR (Strong), Raman | |
| N-H Stretch | 3300–3200 | IR | |
| S-N Stretch | 950–830 | IR, Raman | |
| Phenyl | C-H Stretch | 3100–3000 | IR, Raman |
| C=C Stretch (ring) | 1600–1450 | IR, Raman | |
| Butane Chain | C-H Stretch | 2960–2850 | IR, Raman |
This table presents generalized data compiled from typical values for the specified functional groups in related organic molecules. orientjchem.orgresearchgate.netcdnsciencepub.com
In the solid state, the vibrational spectrum of this compound is significantly influenced by intermolecular interactions, most notably hydrogen bonding. The sulfonamide group is an excellent hydrogen bond donor (the N-H proton) and acceptor (the sulfonyl oxygens). nih.govresearchgate.net This leads to the formation of self-associated structures, such as dimers or chains. nih.govoptica.org
The most direct spectroscopic evidence for hydrogen bonding is observed in the N-H stretching region of the IR spectrum. In the solid state, where intermolecular N-H···O=S hydrogen bonds are prevalent, the N-H stretching band typically appears at a lower frequency (red-shifted) and is significantly broader compared to its appearance in a dilute, non-polar solution where the molecule is largely unassociated. nih.govirdg.org This shift is a direct consequence of the weakening of the N-H bond upon its engagement in a hydrogen bond. The S=O stretching bands may also exhibit shifts, although typically to a lesser extent, upon participation in hydrogen bonding.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering precise details on conformation and the architecture of intermolecular interactions.
While specific crystallographic data for this compound is not publicly available, analysis of related aromatic sulfonamide structures in the Cambridge Structural Database allows for a well-founded prediction of its likely crystal properties. nih.govnih.gov Single crystal X-ray diffraction analysis would reveal the unit cell dimensions, space group, and the precise coordinates of each atom in the asymmetric unit.
For example, a related arylmethanesulfonamide might crystallize in a monoclinic or orthorhombic space group. researchgate.net The geometric parameters of the sulfonamide group itself are generally consistent across a wide range of compounds, with the sulfur atom adopting a distorted tetrahedral geometry. researchgate.netnih.gov
Below is a table of representative crystallographic parameters based on published data for similar aromatic sulfonamide derivatives.
| Parameter | Representative Value/Type |
| Crystal System | Monoclinic / Orthorhombic |
| Space Group | P2₁/c, Pbca, etc. |
| a (Å) | 8–15 |
| b (Å) | 5–10 |
| c (Å) | 15–25 |
| β (°) | 90–105 (for Monoclinic) |
| Z (molecules/unit cell) | 4 or 8 |
This table provides illustrative data based on common values for aromatic sulfonamides and is intended to be representative, not specific to the title compound. nih.govacs.org
The conformation of sulfonamides is a key determinant of their crystal packing. nih.govresearchgate.net Aromatic sulfonamides frequently adopt a synclinal conformation regarding the C-S-N-C torsion angle. nih.gov This arrangement influences how the molecules interact with each other in the crystal lattice.
Chiroptical Spectroscopy for Chiral Derivatives (e.g., Circular Dichroism)
The carbon atom attached to the phenyl ring, the sulfonyl group, the hydrogen atom, and the propyl group in this compound is a stereocenter. This means the molecule is chiral and can exist as a pair of enantiomers. Chiroptical spectroscopic techniques, particularly Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of such chiral molecules. mdpi.comspark904.nl
ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. spark904.nl While the conventional UV-Vis absorption spectra of two enantiomers are identical, their ECD spectra are mirror images of each other, exhibiting Cotton effects of equal magnitude but opposite sign. nih.gov
The absolute configuration of a chiral sulfonamide like this compound can be determined by comparing its experimental ECD spectrum with the theoretical spectrum predicted by quantum chemical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT). mdpi.comfrontiersin.org By calculating the expected ECD spectrum for a specific, known configuration (e.g., the (S)-enantiomer) and matching it to the experimental spectrum, the absolute configuration of the synthesized or isolated sample can be unambiguously assigned. nih.gov This non-destructive method is a powerful alternative to X-ray crystallography, especially when suitable single crystals cannot be grown. spark904.nl
Theoretical and Computational Investigations of 1 Phenylbutane 1 Sulfonamide
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 1-Phenylbutane-1-sulfonamide (B6282502). nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. northwestern.edu This information underpins our understanding of the molecule's geometry, stability, and intrinsic reactivity. nih.gov
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. This involves calculating the potential energy for various atomic arrangements until the lowest energy conformation (the global minimum) is found. For a flexible molecule like this compound, which contains several rotatable single bonds, this process is part of a broader conformational analysis to identify all stable conformers and their relative energies.
Computational studies on related sulfonamide structures reveal key structural features. For instance, in sulfonamide derivatives, the geometry around the sulfur atom is typically tetrahedral. mdpi.com The bond lengths and angles are influenced by the electronic nature of the substituent groups. While specific data for this compound is not available, a representative analysis of a related sulfonamide compound using DFT methods provides expected values for key geometric parameters.
Table 1: Representative Calculated Geometric Parameters for a Sulfonamide Moiety Calculated at the B3LYP level of theory. Data is illustrative and based on general findings for sulfonamide compounds.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | S=O | ~1.45 Å |
| S-N | ~1.65 Å | |
| S-C | ~1.78 Å | |
| N-H | ~1.02 Å | |
| Bond Angle | O=S=O | ~120° |
| O=S-N | ~108° | |
| O=S-C | ~107° | |
| C-S-N | ~105° |
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
In typical sulfonamides, the HOMO is often localized on the phenyl ring and the nitrogen atom of the sulfonamide group, while the LUMO is distributed over the sulfonyl (-SO₂) group and the phenyl ring. researchgate.net This distribution indicates that the phenylamino (B1219803) moiety is the primary site for electron donation, and the sulfonyl group is a key electron-accepting region.
Table 2: Illustrative Frontier Molecular Orbital Energies for Various Sulfonamide Compounds Energies calculated using DFT methods, presented in electron volts (eV). Values are representative of the class of compounds.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Reference |
| Sulfadiazine | -6.8 | -1.5 | 5.3 | researchgate.netresearchgate.net |
| Sulfamerazine | -6.7 | -1.4 | 5.3 | researchgate.net |
| Sulfamethazine | -6.6 | -1.2 | 5.4 | researchgate.netresearchgate.net |
The distribution of electrons within a molecule is rarely uniform. A Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface. walisongo.ac.id The map uses a color spectrum to represent different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.
Green/Yellow: Regions of neutral or intermediate potential.
For a molecule like this compound, an MEP map would typically show a high negative potential (red) around the oxygen atoms of the sulfonyl group, due to their high electronegativity. researchgate.net Conversely, the hydrogen atom attached to the sulfonamide nitrogen would exhibit a positive potential (blue), making it a potential hydrogen bond donor and an electrophilic site. walisongo.ac.id The phenyl ring would show a moderately negative potential due to its π-electron system. These maps are invaluable for predicting sites of intermolecular interactions and chemical reactions. researchgate.net
Reaction Mechanism Studies Using Computational Chemistry
Computational chemistry allows for the detailed exploration of reaction mechanisms, providing a step-by-step picture of how reactants are converted into products. weizmann.ac.il By modeling the entire reaction pathway, researchers can identify key intermediates and transition states, which are crucial for understanding reaction kinetics and selectivity. arxiv.org
A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). The transition state is not a stable molecule but a fleeting arrangement of atoms at the peak of the energy profile along the reaction coordinate. escholarship.org The energy difference between the reactants and the transition state is the activation energy barrier (Ea). A lower activation energy corresponds to a faster reaction rate.
Computational chemists use various algorithms to locate the precise geometry of a transition state on the potential energy surface. Once found, its energy is calculated, providing a theoretical value for the activation barrier. This allows for the quantitative comparison of different potential reaction pathways, helping to determine which route is kinetically favored. weizmann.ac.il
Many chemical reactions can potentially yield more than one product. Computational chemistry is highly effective at predicting reaction selectivity (chemo-, regio-, and stereoselectivity) by comparing the activation energy barriers for all possible reaction pathways. arxiv.org The pathway with the lowest energy barrier will be the dominant one, leading to the major product.
For this compound, computational studies could predict, for example, the most likely site of deprotonation by a base or the regioselectivity of an electrophilic aromatic substitution on the phenyl ring. By meticulously mapping the potential energy surface, these theoretical investigations can guide experimental work, saving time and resources by identifying the most promising reaction conditions and predicting potential side products. arxiv.org
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a powerful lens to examine the behavior of this compound at an atomic level over time. These simulations are crucial for understanding its structural flexibility and the influence of its environment on its properties. MD studies on related sulfonamide structures provide a framework for predicting the behavior of this compound. mdpi.comfrontiersin.org
Conformational Flexibility in Different Environments
The structure of this compound features a flexible butyl chain and a phenyl ring attached to the sulfonamide core. This allows for considerable conformational freedom. The ethyl spacer in some structurally related sulfonamides, for instance, has been shown to provide the conformational flexibility needed to facilitate intramolecular π-stacking assemblies. rsc.org The longer butyl group in this compound would impart even greater flexibility, allowing the phenyl ring to adopt various orientations relative to the rest of the molecule.
MD simulations can track the dihedral angles around the S-N and S-C bonds, revealing the preferred conformations (e.g., syn, anti, or midway) in different environments such as in a vacuum, in non-polar solvents, or in aqueous solutions. rsc.org The stability of these conformations is dictated by a delicate balance of intramolecular forces. In related molecules, the root-mean-square deviation (RMSD) of backbone atoms is used to evaluate the stability of the system during a simulation, with stable systems reaching an equilibrium state. mdpi.commdpi.com For this compound, one would expect different stable conformational states depending on the surrounding medium.
Solvent Effects on Molecular Properties and Interactions
The surrounding solvent plays a critical role in modulating the properties and interactions of a solute molecule. conicet.gov.ar For sulfonamides, changes in solvent polarity can lead to significant shifts in absorption and fluorescence spectra, which is indicative of changes in the ground and excited state dipole moments. researchgate.net Studies on similar compounds have shown that the excited state dipole moments are generally greater than the ground state moments, indicating that the molecule becomes more polar upon excitation. researchgate.net
This behavior is a result of both non-specific solvent-solute interactions (dipole-dipole forces) and specific interactions like hydrogen bonding. researchgate.netresearchgate.net The Kamlet-Taft linear solvation energy relationship is often used to dissect these effects, quantifying the contributions of solvent dipolarity/polarizability (π*), hydrogen bond acidity (α), and hydrogen bond basicity (β). researchgate.net For this compound, polar solvents would be expected to stabilize charge separation in the molecule, influencing its conformational equilibrium and interaction potential with other molecules.
Table 1: Expected Solvent Influence on Molecular Properties of this compound
| Property | Effect of Increasing Solvent Polarity | Rationale |
|---|---|---|
| Dipole Moment | Increase | Stabilization of charge-separated resonance structures. researchgate.net |
| Conformational Equilibrium | Shift towards more polar conformers | More polar conformers will be better stabilized by polar solvent molecules. |
| Hydrogen Bonding | Modulation of strength and geometry | Competitive hydrogen bonding with solvent molecules can alter intramolecular and intermolecular H-bond networks. researchgate.netnih.gov |
| UV/Vis Absorption | Solvatochromic shifts (red or blue) | Differential stabilization of the ground and excited electronic states by the solvent. researchgate.net |
Analysis of Non-Covalent Interactions (NCI)
Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating how molecules of this compound would recognize and assemble with each other in the solid state or in solution.
Hydrogen Bonding Network Characterization
The sulfonamide group (-SO₂NH-) is a classic hydrogen bonding motif. The N-H group acts as a hydrogen bond donor, while the two sulfonyl oxygen atoms are potent hydrogen bond acceptors. nih.govcam.ac.uk In the crystalline state, sulfonamides frequently form robust hydrogen-bonded networks. researchgate.net
Commonly observed motifs, described using graph set notation, include simple chains [C(4)] and dimers [R²₂(8)]. nih.govresearchgate.net In the case of this compound, the N-H proton is the primary donor, and it would preferentially bond to the sulfonyl oxygen of a neighboring molecule, leading to the formation of infinite chains or centrosymmetric dimers. researchgate.net The presence of only one strong hydrogen bond donor center simplifies the resulting network compared to sulfonamides with additional amino groups. researchgate.net The strength and cooperativity of these hydrogen bonds are critical for the stability of the crystal lattice. cam.ac.uk
π-π Stacking and Other Weak Interactions
The phenyl ring in this compound is capable of engaging in π-π stacking interactions. rsc.org This type of interaction, which arises from the electrostatic interaction between aromatic rings, is a significant driving force for molecular self-assembly. nih.gov Depending on the molecular conformation, these interactions can be intramolecular (if the butyl chain allows the phenyl ring to fold back) or, more commonly, intermolecular, leading to stacked arrangements in the crystal lattice. rsc.org
In addition to parallel or offset π-π stacking, other weak interactions play a crucial role. These include C-H···π interactions, where a C-H bond from the butyl chain or the phenyl ring of one molecule interacts with the π-electron cloud of a phenyl ring on an adjacent molecule. Van der Waals forces and H···H contacts are also collectively significant in ensuring efficient crystal packing. nih.gov
Hirshfeld Surface Analysis and Reduced Density Gradient (RDG) Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govnih.gov The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact. Red spots on the dₙₒᵣₘ surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. nih.gov
For this compound, this analysis would be expected to show:
Prominent red spots near the sulfonamide N-H and O atoms, corresponding to N-H···O hydrogen bonds.
A high percentage of H···H contacts on the 2D fingerprint plot, which decomposes the Hirshfeld surface into contributions from different atom pairs. In many organic molecules, these contacts can comprise over 50% of the total surface interactions. nih.gov
Significant contributions from H···C/C···H contacts , indicative of the aforementioned C-H···π interactions. nih.govnih.gov
Reduced Density Gradient (RDG) analysis complements Hirshfeld surfaces by plotting the RDG versus the electron density signed by the second Hessian eigenvalue. This generates 3D isosurfaces that visualize different types of non-covalent interactions. For this compound, this would likely reveal:
Large, blue-colored discs or spikes between the N-H donor and O acceptor, characteristic of strong hydrogen bonds. mdpi.com
Broad, greenish-colored surfaces between adjacent molecules, indicating weaker van der Waals interactions. mdpi.com
Red-colored areas in regions of steric clash. mdpi.com
Table 2: Summary of Non-Covalent Interactions in this compound
| Interaction Type | Interacting Groups | Expected Significance | Computational Evidence |
|---|---|---|---|
| Hydrogen Bonding | N-H ··· O=S | High (Primary driving force for packing) | Hirshfeld Surface (red spots), RDG (blue spikes) nih.govmdpi.com |
| π-π Stacking | Phenyl Ring ··· Phenyl Ring | Moderate to High (Depends on conformation) | Crystal structure analysis, MD simulations rsc.org |
| C-H···π Interactions | C-H (Alkyl/Aryl) ··· Phenyl Ring | Moderate | Hirshfeld Fingerprint Plots (H···C contacts) nih.gov |
| Van der Waals | All atoms | High (Collectively) | Hirshfeld Fingerprint Plots (H···H contacts), RDG (green surfaces) nih.govmdpi.com |
Exploration of Molecular Recognition and Non Biological Interactions of 1 Phenylbutane 1 Sulfonamide
Supramolecular Chemistry and Crystal Engineering
The solid-state architecture of 1-phenylbutane-1-sulfonamide (B6282502) is anticipated to be governed by a variety of intermolecular interactions, making it a candidate for studies in crystal engineering. The ability to form predictable and robust hydrogen-bonding networks is a hallmark of the sulfonamide functional group. iucr.orgresearchgate.netiucr.orgnih.govablesci.com
The sulfonamide moiety of this compound possesses both hydrogen bond donors (the -NH2 group) and acceptors (the sulfonyl oxygens), making it an excellent candidate for forming cocrystals with a wide range of coformers. Cocrystals are crystalline structures containing two or more different molecular components in a stoichiometric ratio. The formation of cocrystals can be a deliberate strategy to modify the physicochemical properties of a substance.
The primary sulfonamide group can engage in robust hydrogen bonds with complementary functional groups such as carboxylic acids, amides, and N-oxides. iucr.orgacs.org For instance, co-crystallization with a carboxylic acid could result in a strong N-H···O (acid) hydrogen bond. Similarly, coformers with pyridine (B92270) or other nitrogen-containing heterocycles can interact with the sulfonamide's acidic N-H protons.
The formation of hydrates, where water molecules are incorporated into the crystal lattice, is also a high probability for this compound, particularly during crystallization from aqueous or humid solvent systems. Water molecules can act as bridging units, satisfying the hydrogen-bonding requirements of the sulfonamide groups and leading to stable hydrated crystal structures. researchgate.netnih.gov The potential for polymorphism, where a compound exists in multiple crystalline forms, is also significant, as is the formation of solvates with other solvent molecules. nih.govnih.gov
The self-assembly of this compound in the solid state is expected to be directed by well-defined supramolecular synthons. A synthon is a structural unit within a molecule that is responsible for the formation of specific intermolecular interactions. For sulfonamides, the most common and robust synthon is the homomeric dimer, where two sulfonamide groups interact via a pair of N-H···O hydrogen bonds, forming a characteristic R2(8) ring motif. iucr.orgresearchgate.net
Table 1: Plausible Supramolecular Synthons for this compound
| Synthon Description | Interacting Groups | Typical Motif |
| Sulfonamide Homodimer | Two sulfonamide groups | R2(8) |
| Sulfonamide-Carboxylic Acid Heterosynthon | Sulfonamide N-H and Carboxylic Acid C=O | R2(8) |
| Sulfonamide-Pyridine Heterosynthon | Sulfonamide N-H and Pyridine N | D (Discrete) or C(4) (Chain) |
| π-π Stacking | Two phenyl rings | Parallel or T-shaped |
The principles of crystal engineering can be applied to control the solid-state form of this compound. By systematically varying crystallization conditions such as solvent, temperature, and cooling rate, it is possible to selectively produce different polymorphs, solvates, or cocrystals. For example, crystallization from a protic solvent might favor the formation of a hydrate, while an aprotic solvent could yield an anhydrous polymorph.
The selection of a specific coformer in cocrystallization experiments allows for the rational design of new solid forms with targeted structures and properties. rsc.org The hierarchical nature of supramolecular synthons in sulfonamides suggests that the strong sulfonamide-based interactions will likely be present, while weaker interactions can be modulated to fine-tune the crystal packing. iucr.orgresearchgate.netablesci.com
Metal Ion Complexation and Coordination Chemistry
The sulfonamide group in this compound can also act as a ligand, coordinating to metal ions to form a variety of metal-sulfonamide complexes. The nitrogen and oxygen atoms of the sulfonamide moiety are potential donor sites. nih.gov
Metal complexes of this compound could likely be synthesized by reacting the compound with a suitable metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions would influence the final product. researchgate.net
The resulting complexes would be characterized using a suite of analytical techniques. Infrared (IR) spectroscopy would be crucial to observe shifts in the S=O and N-H stretching frequencies upon coordination to a metal ion. UV-Visible spectroscopy could provide information about the electronic environment of the metal center. Single-crystal X-ray diffraction would be the definitive method to determine the precise coordination geometry and the binding mode of the ligand.
This compound can exhibit several binding modes as a ligand. It could act as a monodentate ligand, coordinating to a metal ion through either the deprotonated sulfonamide nitrogen or one of the sulfonyl oxygen atoms. nih.gov The deprotonation of the sulfonamide nitrogen to form a sulfonamidate anion would create a stronger bond with the metal center. nih.gov
While this compound itself is unlikely to act as a chelating agent due to the lack of another donor atom in a suitable position to form a stable chelate ring, it could be incorporated into larger molecules designed for chelation. The sulfonamide group's electronic properties and steric bulk would influence the stability and structure of the resulting metal complexes. The coordination of sulfonamides to metal ions has been shown to be influenced by factors such as the pH of the medium and the presence of other competing ligands. nih.govrsc.org
Table 2: Potential Metal Complexes of this compound
| Metal Ion (Example) | Plausible Formula | Expected Coordination Mode |
| Copper(II) | [Cu(C10H14NO2S)2(H2O)2] | Monodentate via deprotonated N or O |
| Zinc(II) | [Zn(C10H14NO2S)2] | Monodentate via deprotonated N or O |
| Ruthenium(II) | [Ru(arene)(C10H14NO2S)Cl] | Monodentate via deprotonated N |
Applications in Materials Science or Catalysis (Non-biological)
The sulfonamide functional group, a key feature of this compound, is integral to various applications in catalysis and materials science. While specific research on this compound is limited, studies on related sulfonamide-containing molecules highlight the functional group's utility.
In the realm of catalysis, sulfonamides are recognized for their ability to be converted into synthetically valuable sulfonyl radical intermediates. nih.gov A metal-free, photocatalytic strategy has been developed that allows for the late-stage functionalization of complex molecules containing a primary sulfonamide. nih.gov This method uses energy-transfer catalysis to generate sulfonyl radicals from N-sulfonylimines, which can then react with a variety of alkenes. nih.gov This approach transforms the typically stable sulfonamide group into a reactive handle for creating new chemical bonds. nih.gov
Furthermore, proline-based aryl sulfonamides have emerged as effective organocatalysts. nih.gov These catalysts are particularly adept at facilitating enantioselective carbon-carbon bond-forming reactions, including aldol (B89426) and Mannich reactions. nih.gov The presence of a dodecylphenylsulfonyl group in some of these catalysts enhances their solubility and effectiveness, demonstrating how modifications to the phenylsulfonamide core can tune catalytic activity. nih.gov
In materials science, sulfonamide moieties are used as receptor units in supramolecular chemistry. For instance, (phenylureido)sulfonamide groups have been anchored to carbosilane dendrimers. nih.gov This creates multivalent host molecules capable of complexing anions. The spatial arrangement of these sulfonamide-based binding sites on the dendritic scaffold allows for cooperative binding effects, enhancing the efficiency and selectivity of anion recognition compared to the individual monomeric receptor. nih.gov Such materials have potential applications as recyclable receptors for economic and ecological purposes. nih.gov
Interactions with Biological Macromolecules (Focus on Mechanism and Binding, not Clinical Efficacy)
The interaction of sulfonamide-containing molecules with proteins and enzymes is a cornerstone of their biological significance. Research focuses on understanding the precise nature of these interactions at a molecular level.
Elucidation of Enzyme Inhibition Mechanisms in vitro
In vitro studies are essential for quantifying the inhibitory potency of compounds against specific enzymes. These assays measure parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) to characterize the inhibitor's effectiveness.
A series of N-phenylsulfonamide derivatives have been synthesized and tested for their inhibitory effects on several enzymes. nih.gov These studies revealed potent inhibition against human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, certain derivatives displayed Kᵢ values in the nanomolar range, indicating strong binding and effective inhibition. nih.gov
In another study, newly synthesized sulfonamide derivatives were evaluated as inhibitors of urease and carbonic anhydrase. nih.gov The results showed that the compounds inhibited urease by occupying its active site and interacting with key catalytic residues. nih.gov The IC₅₀ values, which represent the concentration of inhibitor required to reduce enzyme activity by 50%, were determined to be in the low micromolar range for the most active compounds. nih.gov The structure-activity relationship analysis suggested that substitutions on the phenyl ring of the sulfonamide moiety significantly influence the inhibitory activity. nih.gov
Table 1: In Vitro Enzyme Inhibition Data for Representative Sulfonamide Derivatives
| Compound Class | Target Enzyme | Inhibition Parameter | Value | Reference |
|---|---|---|---|---|
| N-phenylsulfonamide derivative (Cmpd 2) | Carbonic Anhydrase II | Kᵢ | 33.5 ± 0.38 nM | nih.gov |
| N-phenylsulfonamide derivative (Cmpd 8) | Carbonic Anhydrase I | Kᵢ | 45.7 ± 0.46 nM | nih.gov |
| N-phenylsulfonamide derivative (Cmpd 8) | Acetylcholinesterase | Kᵢ | 31.5 ± 0.33 nM | nih.gov |
| N-phenylsulfonamide derivative (Cmpd 8) | Butyrylcholinesterase | Kᵢ | 24.4 ± 0.29 nM | nih.gov |
| Thiazolo-isoxazole benzenesulfonamide (B165840) (YM-2) | Urease | IC₅₀ | 1.90 ± 0.02 µM | nih.gov |
| Thiazolo-isoxazole benzenesulfonamide (YM-1) | Urease | IC₅₀ | 1.98 ± 0.02 µM | nih.gov |
Molecular Docking and Simulation Studies of Ligand-Target Interactions (Non-clinical)
Molecular docking and dynamic simulations are computational techniques that complement experimental data by predicting and analyzing how a ligand fits into a protein's binding site. These methods provide insights into the binding conformation, energy, and specific molecular interactions.
Studies on triazole benzene (B151609) sulfonamide derivatives as inhibitors of human carbonic anhydrase IX (hCA IX) have utilized molecular docking to predict binding affinity and key interactions. nih.govresearchgate.net The sulfonamide group is crucial for binding, with its nitrogen atom coordinating to the zinc ion in the active site and its oxygen atoms forming hydrogen bonds with residues like Threonine-200 and Threonine-201. nih.gov The phenyl ring of the sulfonamide often engages in π-π stacking interactions with histidine or other aromatic residues, such as His94. nih.gov These simulations predicted binding energies in the range of -8.1 to -9.2 kcal/mol for the most promising compounds. nih.govresearchgate.net
Table 2: Molecular Docking Results for Representative Sulfonamide Derivatives
| Compound Class | Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Triazole benzene sulfonamides | Carbonic Anhydrase IX (5FL4) | Gln92, His94, Thr200, Thr201 | -8.1 to -9.2 | nih.govresearchgate.net |
| Aryl sulfonamides | Mcl-1 | His224, Asn260 | Not specified | qub.ac.uk |
| Benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide | Breast Cancer Receptor (4PYP) | Not specified | Stable complexes formed | nih.gov |
| 1,2,4-Triazine sulfonamides | c-Met Receptor (5GTY) | Ser1331, Lys1263 | Lower than standard drugs | mdpi.com |
Host-Guest Chemistry and Molecular Encapsulation (Non-biological)
Host-guest chemistry involves the formation of a complex between a large host molecule and a smaller guest molecule through non-covalent interactions. The sulfonamide group can be incorporated into host structures to facilitate the recognition and binding of specific guests.
A notable example involves the use of (phenylureido)sulfonamide moieties as binding units on a dendritic scaffold. nih.gov These multivalent receptors were studied for their ability to bind anions, particularly dihydrogen phosphate (B84403) (H₂PO₄⁻). nih.gov Spectroscopic titrations using ¹H-NMR and UV-Vis showed that at low guest concentrations, the dendritic hosts exhibit a cooperative complexation mode, leading to a positive dendritic effect where the binding is stronger than the sum of the individual sites. nih.gov However, at higher guest concentrations, the binding mode shifts to a 1:1 interaction at each site. nih.gov This work demonstrates that anchoring sulfonamide-based receptors to a larger structure can create sophisticated systems for molecular recognition and paves the way for developing recyclable sensor materials. nih.gov While the broader field of host-guest chemistry utilizes various macrocycles like cyclodextrins and pillar[n]arenes to encapsulate hydrophobic guests, the specific incorporation of the sulfonamide functional group provides tailored interactions, particularly for anion binding. nih.govnih.gov
Applications of 1 Phenylbutane 1 Sulfonamide in Chemical Science and Technology Excluding Clinical
As Chiral Auxiliaries and Ligands in Asymmetric Catalysis
The presence of a stereocenter at the carbon atom adjacent to the phenyl group and the sulfonamide moiety makes 1-Phenylbutane-1-sulfonamide (B6282502) a candidate for use as a chiral auxiliary or as a precursor to chiral ligands in asymmetric catalysis. These applications are pivotal in the synthesis of enantiomerically pure compounds, a critical aspect of modern chemistry.
Enantioselective Transformations Mediated by Sulfonamide-Based Catalysts
While specific data on enantioselective transformations catalyzed directly by ligands derived from this compound are scarce in the literature, the broader class of chiral sulfonamides is well-established in this field. Chiral sulfonamides are integral components of various ligands used in transition-metal catalyzed reactions, where they can induce high levels of enantioselectivity. For instance, chiral sulfonamide-based ligands have been successfully employed in palladium-catalyzed allylic alkylations and rhodium-catalyzed conjugate additions. The nitrogen atom of the sulfonamide can coordinate to the metal center, and the chiral backbone, in this case, the 1-phenylbutyl group, would create a chiral environment around the metal, influencing the stereochemical outcome of the reaction.
The synthesis of allylated sulfonamides has been explored, and while achieving high enantioselectivity α- to the sulfonyl group can be challenging due to the conformational preferences of sulfonamide carbanions, it remains an area of active research. hud.ac.uk
Diastereoselective Reactions Utilizing Sulfonamide Auxiliaries
A documented application of this compound is in the realm of diastereoselective reactions. A doctoral thesis from the University of Huddersfield reports the synthesis of N,N-dimethyl-1-phenylbutane-1-sulfonamide as a mixture of diastereomers with a ratio of 77:23. hud.ac.uk This outcome highlights the influence of the existing stereocenter in directing the formation of a new stereocenter, a fundamental principle of diastereoselective synthesis.
In this context, the sulfonamide acts as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis in order to control the stereochemical outcome of the reaction. The chiral auxiliary is then removed in a subsequent step to yield the desired enantiomerically pure product. The diastereomeric ratio obtained in the synthesis of N,N-dimethyl-1-phenylbutane-1-sulfonamide suggests that the chiral center at the C1 position influences the stereochemistry of subsequent reactions at a different position in the molecule. hud.ac.uk
Further research into the palladium-catalyzed α-allylation of sulfonamide nucleophiles has been conducted, demonstrating the utility of these compounds in forming new carbon-carbon bonds with stereochemical control. hud.ac.uk The reaction of anions of benzylsulfonamides with allyl acetates in the presence of a palladium(0) catalyst and phosphine (B1218219) ligands allows for the synthesis of sp3-functionalized sulfonamides. hud.ac.uk A mechanistic study using a stereospecific electrophile confirmed that benzylsulfonamides act as soft carbon nucleophiles in the Tsuji-Trost reaction, resulting in a 'net retention' of stereochemistry. hud.ac.uk
As Building Blocks for Complex Organic Molecule Synthesis
Organic building blocks are fundamental molecules used for the construction of more complex organic compounds. chemscene.com Due to its bifunctional nature (a reactive sulfonamide group and a modifiable phenyl ring), this compound can serve as a versatile building block in organic synthesis.
Precursors for Heterocyclic Compound Synthesis
Sulfonamides are known precursors for the synthesis of various heterocyclic compounds, particularly those containing sulfur and nitrogen. One important class of such heterocycles is sultams, which are cyclic sulfonamides. wikipedia.org The synthesis of sultams can be achieved through intramolecular cyclization of a linear sulfonamide. While no specific examples detailing the cyclization of this compound to a sultam were found, the general principle suggests its potential in forming a six-membered sultam.
Furthermore, the sulfonamide group can be used to direct reactions or can be transformed into other functional groups, facilitating the construction of various heterocyclic rings.
Incorporation into Diverse Chemical Scaffolds
The sulfonamide group is a key feature in many pharmaceutical compounds and can be incorporated into a wide array of chemical scaffolds to modulate their biological and physical properties. The introduction of the this compound moiety into a larger molecule can influence its conformation, lipophilicity, and hydrogen bonding capabilities. Chiral sulfonamides containing aromatic fragments are recognized as important chemical building blocks in many natural products, catalysts, and biologically significant molecules. nih.gov
Future Research Directions and Perspectives for 1 Phenylbutane 1 Sulfonamide
Advancements in Sustainable and Scalable Synthetic Methodologies
The development of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. Future research on 1-Phenylbutane-1-sulfonamide (B6282502) should prioritize the advancement of sustainable and scalable synthetic methodologies. Traditional methods for sulfonamide synthesis often rely on harsh reagents and generate significant waste. sci-hub.se
A promising avenue of research lies in the adoption of greener solvents, such as water or polyethylene (B3416737) glycol (PEG-400), which have been successfully employed in the synthesis of other sulfonamides. sci-hub.seresearchgate.net The use of water as a solvent is particularly attractive due to its non-toxic nature and the potential for simplified product isolation. sci-hub.seresearchgate.net Furthermore, exploring catalyst-free or metal-free reaction conditions would significantly enhance the sustainability of the synthesis. thieme-connect.comsci-hub.se
The scalability of synthetic protocols is another critical consideration for the potential industrial application of this compound. Research should focus on developing continuous flow processes, which offer advantages in terms of safety, efficiency, and scalability over traditional batch methods. sci-hub.se One-pot synthesis strategies, where multiple reaction steps are performed in a single reaction vessel, can also contribute to a more streamlined and cost-effective production process. princeton.edu
Table 1: Potential Sustainable Synthetic Approaches for this compound
| Approach | Key Features | Potential Benefits |
| Aqueous Synthesis | Utilizes water as the primary solvent. researchgate.net | Environmentally friendly, simplified workup. researchgate.net |
| PEG-400 Mediated Synthesis | Employs polyethylene glycol as a recyclable solvent. sci-hub.se | Non-toxic, thermally stable, and reusable. sci-hub.se |
| Metal-Free Catalysis | Avoids the use of transition metal catalysts. thieme-connect.com | Reduces cost and potential for metal contamination. thieme-connect.com |
| Flow Chemistry | Continuous reaction processing. sci-hub.se | Improved safety, efficiency, and scalability. sci-hub.se |
| One-Pot Synthesis | Multiple reaction steps in a single vessel. princeton.edu | Reduced waste, time, and cost. princeton.edu |
Expanding the Scope of Chemical Transformations and Derivatization
To fully unlock the potential of this compound, a thorough investigation into its chemical reactivity and the synthesis of a diverse library of derivatives is essential. Future research should focus on expanding the scope of chemical transformations and derivatization strategies.
The sulfonamide moiety itself offers multiple sites for chemical modification. N-functionalization of the sulfonamide nitrogen can be explored to introduce a wide range of substituents, thereby modulating the compound's physicochemical properties. researchgate.net Furthermore, the phenyl ring and the butyl chain provide additional handles for functionalization, allowing for the synthesis of a broad array of analogs.
Recent advancements in synthetic chemistry, such as C-H activation and cross-coupling reactions, could be applied to the derivatization of this compound. researchgate.net These powerful techniques would enable the direct introduction of various functional groups at specific positions on the molecule, offering a high degree of synthetic flexibility. The development of novel ring-expansion reactions could also lead to the synthesis of previously inaccessible macrocyclic sulfonamides derived from this compound. york.ac.uk
Integration of Artificial Intelligence and Machine Learning in Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical research. researchgate.net For this compound, these computational tools can be leveraged to accelerate the design of new derivatives with desired properties and to predict their behavior.
Virtual screening, guided by AI, can efficiently evaluate large libraries of virtual derivatives of this compound against specific biological targets, prioritizing the most promising candidates for synthesis and experimental testing. actascientific.com Furthermore, ML models can predict absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, at an early stage of the research process, reducing the likelihood of late-stage failures. actascientific.com
Discovery of Novel Applications in Chemical and Materials Science
Beyond potential biological applications, the unique structural features of this compound suggest its potential for use in chemical and materials science. Future research should aim to discover novel applications for this compound and its derivatives in these fields.
The sulfonamide group is known to participate in hydrogen bonding, which can be exploited for the design of self-assembling materials and supramolecular structures. princeton.edu Derivatives of this compound could be investigated as building blocks for the creation of novel polymers, gels, or liquid crystals with tailored properties.
Furthermore, the aromatic phenyl ring and the polar sulfonamide group could impart interesting properties for applications in chemical sensing. Derivatives could be designed to selectively bind to specific analytes, leading to a detectable change in a physical property, such as fluorescence or color. The incorporation of this compound into metal-organic frameworks (MOFs) or other porous materials could also lead to new materials with applications in gas storage, separation, or catalysis. tandfonline.com
Deeper Elucidation of Complex Molecular Interactions and Recognition
A fundamental understanding of the molecular interactions of this compound is crucial for the rational design of new applications. Future research should focus on a deeper elucidation of its complex molecular interactions and recognition phenomena.
Computational modeling techniques, such as molecular docking and molecular dynamics simulations, can provide valuable insights into how this compound and its derivatives interact with biological macromolecules or other small molecules. nih.govnih.gov These studies can help to identify key binding motifs and to understand the forces that govern molecular recognition.
Experimental techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, can be used to determine the three-dimensional structures of this compound in complex with other molecules, providing a detailed picture of the interactions at the atomic level. Isothermal titration calorimetry (ITC) can be employed to quantify the thermodynamics of binding events.
Development of Advanced Spectroscopic and Computational Tools for Characterization
The accurate and comprehensive characterization of this compound and its derivatives is essential for all aspects of its research and development. Future efforts should focus on the development and application of advanced spectroscopic and computational tools for its characterization.
While standard techniques like NMR, IR, and mass spectrometry are fundamental, more advanced methods can provide deeper structural and dynamic information. nih.govasianpubs.orgscirp.org Two-dimensional NMR techniques, for example, can be used to unambiguously assign all proton and carbon signals and to probe through-bond and through-space correlations.
Surface-enhanced Raman spectroscopy (SERS) is a powerful technique for obtaining detailed vibrational information from molecules adsorbed on metallic nanostructures, and could be used to study the interaction of this compound with surfaces. acs.orgacs.org Combining experimental spectroscopic data with quantum chemical calculations, such as density functional theory (DFT), can provide a more complete understanding of the molecule's electronic structure and spectroscopic properties. acs.org The development of low-cost, portable spectroscopic devices could also facilitate the rapid and on-site analysis of this compound. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Phenylbutane-1-sulfonamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves sulfonylation of 1-phenylbutane-1-amine using sulfonic acid derivatives (e.g., sulfonyl chlorides). Key variables include solvent selection (polar aprotic solvents like dichloromethane), temperature control (0–25°C), and stoichiometric ratios. Optimization can be achieved via Design of Experiments (DoE) to evaluate interactions between parameters (e.g., catalyst loading, reaction time). Characterization by -NMR and IR spectroscopy validates product purity .
| Reaction Condition | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Higher yields at lower temps due to reduced side reactions |
| Solvent | DCM, THF | DCM improves sulfonyl chloride reactivity |
| Catalyst | Pyridine | Neutralizes HCl byproduct, enhancing reaction efficiency |
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key techniques include:
- Solubility : Test in solvents (e.g., DMSO, ethanol) via gravimetric analysis.
- Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition thresholds.
- Spectroscopy : -NMR for carbon backbone confirmation; mass spectrometry for molecular weight validation. Cross-reference data with established databases (e.g., PubChem) to resolve ambiguities .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can model ligand-protein interactions. Parameterize the compound using quantum mechanical calculations (e.g., DFT for charge distribution). Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics). Discrepancies between computational and empirical data may require re-evaluating force fields or solvation models .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
- Multi-Technique Validation : Combine -NMR, -NMR, and X-ray crystallography to confirm structural assignments.
- Replication Studies : Reproduce synthesis under standardized conditions to isolate variables (e.g., solvent purity).
- Data Aggregation : Use systematic reviews to identify consensus across peer-reviewed studies, highlighting outliers for further investigation .
Q. How to design a structure-activity relationship (SAR) study for this compound analogs?
- Methodological Answer :
- Scaffold Modification : Synthesize derivatives with variations in the phenyl ring (e.g., electron-withdrawing groups) or sulfonamide moiety.
- Biological Assays : Use dose-response curves (IC) in target-specific assays (e.g., kinase inhibition).
- Statistical Analysis : Apply multivariate regression to correlate structural features (e.g., Hammett constants) with activity. Ensure assay reproducibility via positive/negative controls .
Data Analysis & Interpretation
Q. What in vitro assays are appropriate to assess the enzyme inhibitory activity of this compound derivatives?
- Methodological Answer :
- Kinetic Assays : Measure inhibition constants () using fluorogenic substrates (e.g., for proteases).
- High-Throughput Screening (HTS) : Utilize microplate readers with absorbance/fluorescence detection.
- Data Normalization : Express activity as % inhibition relative to controls, accounting for solvent/DMSO interference. Use tools like GraphPad Prism for dose-response modeling .
Q. How to address variability in synthetic yields across different batches of this compound?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC monitoring to track reaction progression.
- Root-Cause Analysis : Investigate factors like reagent purity, moisture levels, or stirring efficiency via factorial experiments.
- Quality Control : Establish acceptance criteria (e.g., ≥90% purity by HPLC) and outlier rejection protocols .
Ethical & Reporting Standards
Q. What are the best practices for reporting negative or inconclusive results in studies involving this compound?
- Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Disclose experimental details (e.g., failed reaction conditions) in supplementary materials. Use platforms like Zenodo for dataset archiving. Peer-reviewed journals like ACS Omega prioritize reproducibility over positive results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
